molecular formula C9H13Cl2N3 B3096475 [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride CAS No. 1284225-59-7

[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B3096475
CAS No.: 1284225-59-7
M. Wt: 234.12
InChI Key: VVRURJRRUBAZMO-UHFFFAOYSA-N
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Description

[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is a heterocyclic compound with the molecular formula C9H11N3.2ClH. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, the reaction of 2-aminopyridine with glyoxal and formaldehyde under acidic conditions can yield the imidazo[1,2-a]pyridine core, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in the inhibition of certain enzymes and receptors .

Medicine

In medicine, derivatives of imidazo[1,2-a]pyridine, including this compound, are investigated for their potential use as anti-inflammatory, antimicrobial, and anticancer agents .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials .

Biological Activity

[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound is characterized by a methylimidazole ring fused to a pyridine moiety, with the chemical formula C9H13Cl2N3C_9H_{13}Cl_2N_3 and a molecular weight of 234.13 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays and pharmacological studies .

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : It may inhibit specific kinases, affecting signal transduction pathways related to cell proliferation and survival.
  • Receptor Modulation : The compound can interact with GABA_A receptors, potentially modulating neurotransmitter activity, which is crucial for treating neurological disorders .
  • Antimicrobial Activity : Some derivatives exhibit effectiveness against various bacterial strains by disrupting DNA synthesis or other critical cellular processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and modulation of signaling pathways .
  • Neuroprotective Effects : Certain imidazole derivatives are known to interact with neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains highlights its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Imidazo[1,2-a]pyridineBroad range of biological activitiesParent compound known for diverse applications
Imidazo[1,2-a]pyrimidineUsed in medicinal chemistrySimilar structural features
[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochlorideAntimicrobial and anticancer propertiesUnique substitution pattern

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of imidazopyridine derivatives:

  • Anti-inflammatory Effects : Research has demonstrated that certain derivatives exhibit acute and chronic anti-inflammatory activity, suggesting their utility in treating inflammatory diseases .
  • CNS Disorders : The ability to modulate GABA_A receptors indicates potential for treating anxiety disorders and other CNS-related conditions. The selectivity of binding can lead to fewer side effects compared to traditional treatments .
  • High-throughput Screening : Investigations utilizing high-throughput screening methods have identified promising candidates for further development based on their effects on cellular pathways related to cancer and microbial resistance.

Properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;;/h2-4,6H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRURJRRUBAZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
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[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
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[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
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[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Reactant of Route 5
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Reactant of Route 6
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

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